5-Chloro-2h-chromen-2-one chemical properties
5-Chloro-2h-chromen-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that a deep, mechanistic understanding of a chemical entity is the bedrock of innovation, particularly in the fields of medicinal chemistry and materials science. The coumarin scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The introduction of a halogen, such as chlorine, at a specific position can dramatically alter the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive exploration of 5-Chloro-2H-chromen-2-one, moving beyond a simple data sheet to offer a causal analysis of its synthesis, characterization, and reactivity. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently utilize this versatile molecule in their development pipelines.
The 5-Chloro-2H-chromen-2-one Scaffold: An Overview
5-Chloro-2H-chromen-2-one belongs to the coumarin family, a class of benzopyrones characterized by a fused benzene and α-pyrone ring.[1] The core structure is fundamental to a wide range of applications, from therapeutic agents to optical brighteners and laser dyes.[3] The placement of a chlorine atom at the C5 position is strategically significant. This electron-withdrawing group influences the electron density distribution across the aromatic ring and the lactone moiety, thereby modulating the molecule's reactivity, lipophilicity, and potential for intermolecular interactions with biological targets. Understanding these electronic effects is crucial for predicting its behavior in both chemical reactions and biological systems.
Diagram: Chemical Structure of 5-Chloro-2H-chromen-2-one
Caption: Structure of 5-Chloro-2H-chromen-2-one with IUPAC numbering.
Synthesis of 5-Chloro-2H-chromen-2-one: The Pechmann Condensation
The most direct and widely adopted method for synthesizing coumarins is the Pechmann condensation, an acid-catalyzed reaction between a phenol and a β-ketoester.[4][5] This method is valued for its efficiency and use of readily available starting materials.[6]
Mechanistic Rationale
The synthesis of 5-Chloro-2H-chromen-2-one via this route would logically start with 4-chlorophenol and an appropriate β-ketoester, such as ethyl acetoacetate. The choice of acid catalyst is critical; strong Brønsted acids like sulfuric acid or Lewis acids like AlCl₃ are often required, especially for phenols that are not highly activated.[5][6] The electron-withdrawing nature of the chlorine on the phenol reactant hinders the reaction, necessitating harsher conditions compared to activated phenols like resorcinol.[5]
The reaction proceeds through two key stages:
-
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of 4-chlorophenol. This forms a phenol ester intermediate.
-
Intramolecular Cyclization & Dehydration: The catalyst then promotes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated carbonyl attacks the aromatic ring ortho to the oxygen. A final dehydration step yields the stable benzopyrone ring system.[4]
Diagram: Pechmann Condensation Workflow
Caption: Generalized workflow for the synthesis of 5-Chloro-2H-chromen-2-one.
Physicochemical Properties
The physical and chemical properties of 5-Chloro-2H-chromen-2-one are dictated by its molecular structure. The planar, aromatic system contributes to its crystalline nature, while the polar lactone group and the lipophilic chloro-substituted benzene ring give it moderate solubility in organic solvents.
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₅ClO₂ | Calculated from structure |
| Molecular Weight | 180.59 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for coumarin derivatives[7] |
| Melting Point | ~144-145 °C | Based on data for the related isomer, 6-chloro-3-phenyl-2H-chromen-2-one, as a predictive point.[8] Specific experimental data for the 5-chloro isomer is required for confirmation. |
| Solubility | Soluble in Chloroform, DMSO, Methanol | Expected based on general coumarin solubility and data from related compounds.[9] |
Spectroscopic Characterization
Unambiguous identification of 5-Chloro-2H-chromen-2-one requires a suite of spectroscopic techniques. The data presented here are predictive, based on known spectral data for closely related chloro- and fluoro-substituted coumarins.[7][8]
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly diagnostic for the coumarin core. The protons on the α-pyrone ring (H3 and H4) appear as distinct doublets with a characteristic coupling constant. The chlorine atom at C5 will influence the chemical shifts of the adjacent aromatic protons.
-
δ ~6.5 ppm (d, J ≈ 9.6 Hz, 1H): Proton at C3.
-
δ ~7.7 ppm (d, J ≈ 9.6 Hz, 1H): Proton at C4.
-
Aromatic Region (δ 7.0-7.6 ppm, m, 3H): The protons at C6, C7, and C8 will exhibit complex splitting patterns (doublet of doublets, triplets) depending on their coupling. The H6 proton, being ortho to the chlorine, is expected to be shifted downfield relative to the unsubstituted coumarin.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton.
-
δ ~160 ppm: Lactone carbonyl carbon (C2).
-
δ ~153 ppm: C8a (oxygen-bound aromatic carbon).
-
δ ~116-145 ppm: Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8). The C5 carbon directly attached to the chlorine will show a characteristic chemical shift in this region.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
~1720-1740 cm⁻¹ (strong, sharp): This prominent peak is characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretch.
-
~1610, 1500 cm⁻¹ (medium): C=C stretching vibrations of the aromatic and pyrone rings.
-
~750-850 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z ≈ 180. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be present at m/z 180 and 182, confirming the presence of a single chlorine atom.[10]
-
Key Fragment: A common fragmentation pathway for coumarins is the loss of CO, resulting in a fragment ion at m/z ≈ 152.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5-Chloro-2H-chromen-2-one provides avenues for creating diverse molecular libraries.
-
Lactone Ring Opening: Under strong basic conditions, the lactone can undergo hydrolysis.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution (e.g., nitration, sulfonation), although the existing chloro-substituent will act as a deactivating group.
-
Nucleophilic Aromatic Substitution: The chlorine at C5 is not highly activated for substitution but can be displaced under specific conditions (e.g., high temperature, strong nucleophiles, or transition-metal catalysis), offering a handle for further diversification.
In drug development, the coumarin scaffold is associated with a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[11][12] The introduction of the 5-chloro substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It also serves as a metabolic blocking agent or a key pharmacophoric element for binding to target proteins. This makes 5-Chloro-2H-chromen-2-one an attractive starting point for developing novel therapeutic agents.[13]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol: Synthesis of 5-Chloro-2H-chromen-2-one
Objective: To synthesize 5-Chloro-2H-chromen-2-one via Pechmann condensation.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add 4-chlorophenol (1 eq). Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and with constant stirring, add concentrated sulfuric acid (2.5 eq).
-
Reagent Addition: To the cooled mixture, add ethyl acetoacetate (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and fit the flask with a condenser. Heat the reaction mixture in an oil bath at 110°C for 3 hours.[14] Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate 7:3).
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 5-Chloro-2H-chromen-2-one as a crystalline solid.
Protocol: Characterization Workflow
Objective: To confirm the identity and purity of the synthesized product.
Procedure:
-
Determine Melting Point: Measure the melting point of the recrystallized product. A sharp melting range indicates high purity.
-
Acquire IR Spectrum: Prepare a KBr pellet or use an ATR accessory to obtain the IR spectrum. Confirm the presence of the lactone carbonyl peak (~1735 cm⁻¹) and the absence of a broad -OH peak from the starting phenol.
-
Acquire NMR Spectra: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Verify the characteristic shifts and coupling patterns for the coumarin ring system as described in Section 4.
-
Acquire Mass Spectrum: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI). Confirm the molecular weight and the characteristic 3:1 isotopic pattern for the molecular ion peak.
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